molecular formula C9H13ClO B13692267 2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde

2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde

Katalognummer: B13692267
Molekulargewicht: 172.65 g/mol
InChI-Schlüssel: QYNMXCGOBRQCJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD11207308 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Wirkmechanismus

The mechanism of action of MFCD11207308 involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it interacts with water radical cations to form quaternary ammonium cations . This interaction is facilitated by the unique structure of the compound, which allows it to participate in these reactions under mild conditions.

Vergleich Mit ähnlichen Verbindungen

MFCD11207308 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include other triazolo ring compounds and methanesulfonate derivatives . What sets MFCD11207308 apart is its stability and ability to participate in a wide range of chemical reactions under mild conditions . This makes it a valuable compound for various scientific and industrial applications.

Conclusion

MFCD11207308 is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in synthetic transformations and drug development. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for exploring its full potential in scientific research and industrial applications.

Eigenschaften

Molekularformel

C9H13ClO

Molekulargewicht

172.65 g/mol

IUPAC-Name

2-chloro-5-ethylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C9H13ClO/c1-2-7-3-4-9(10)8(5-7)6-11/h6-7H,2-5H2,1H3

InChI-Schlüssel

QYNMXCGOBRQCJE-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(=C(C1)C=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.